4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKATHRSRJSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are commonly synthesized via cyclization reactions involving hydrazine derivatives and sulfur sources. The main synthetic routes include:
Cyclization of Acylhydrazines : Acylhydrazines or diacylhydrazines are subjected to thionation using phosphorus sulfide reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent, followed by cyclodehydration to form the thiadiazole ring. This method is widely used but may require harsh conditions or generate byproducts.
Cyclization of Thiosemicarbazides or Thiohydrazides : Thiosemicarbazides react with acylating agents or undergo Schiff base formation followed by cyclization under dehydrating conditions (using reagents like EDCI, DCC, TMSCl, SOCl2) to yield 2-amino-1,3,4-thiadiazoles, which serve as key intermediates for further functionalization.
From Bithioureas and Related Precursors : Bithioureas can be cyclized to 2,5-disubstituted thiadiazoles via intramolecular nucleophilic attack and elimination reactions.
One-Pot Syntheses : Recent advances include one-pot methods starting from carboxylic acids using coupling and cyclodehydration reagents like propylphosphonic anhydride (T3P), which afford thiadiazoles efficiently with good functional group tolerance.
Specific Preparation of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
The preparation of this compound typically follows a multi-step approach involving:
Synthesis of 5-(2-Furyl)-1,3,4-thiadiazol-2-amine Intermediate
Starting Materials : 2-furoic acid or its derivatives react with thiosemicarbazide to form the 5-(2-furyl)-1,3,4-thiadiazol-2-amine scaffold.
Reaction Conditions : The reaction generally involves refluxing the acid with thiosemicarbazide in an appropriate solvent (e.g., ethanol or acetic acid) to promote cyclization and ring formation.
Mechanism : The thiosemicarbazide condenses with the carboxylic acid to form an intermediate hydrazide, which undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.
Functionalization with Piperidine
Key Intermediate Formation : The 5-(2-furyl)-1,3,4-thiadiazol-2-amine is reacted with chloroacetyl chloride in the presence of anhydrous sodium acetate to form a chloroacetamide intermediate (2-chloro-N-(5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetamide).
Nucleophilic Substitution : This intermediate is then subjected to nucleophilic substitution by refluxing with piperidine in a dry solvent such as benzene or pyridine, often with a catalytic amount of triethylamine to facilitate the reaction.
Outcome : The nucleophilic nitrogen of piperidine displaces the chlorine atom in the chloroacetamide intermediate, forming the desired this compound compound via an acetamide linker.
Reaction Scheme Summary
Analytical and Spectroscopic Confirmation
NMR Spectroscopy : The successful substitution is confirmed by characteristic proton signals for the piperidine ring and the acetamide linker in the ^1H NMR spectrum. For example, signals corresponding to piperidine protons appear as broad multiplets, while the acetamide methylene protons show singlets or triplets depending on substitution.
IR Spectroscopy : The disappearance of the amide carbonyl peak in intermediates and appearance of new absorption bands consistent with thiadiazole and piperidine functionalities confirm the chemical transformations.
Elemental Analysis : Elemental composition matches the theoretical values for the target compound, supporting purity and correct structure.
Research Findings and Optimization Notes
Effect of Substituents : Incorporation of the 2-furyl group at the 5-position of the thiadiazole ring enhances biological activity and lipophilicity, which is beneficial for pharmacological applications.
Reaction Yields : The nucleophilic substitution step typically proceeds with good to excellent yields (60–85%), depending on reaction time, solvent, and base used.
Alternative Synthetic Routes : Some studies explore direct cyclization of acylhydrazines or use of microwave-assisted synthesis to improve efficiency and reduce reaction times.
Biological Implications : The piperidine substitution enhances membrane permeability and bioavailability of the compound, making this synthetic approach valuable for medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of thiosemicarbazide with 2-furoic acid | 2-Furoic acid, thiosemicarbazide | Acidic reflux | Reflux in ethanol/acetic acid | Simple, direct formation of thiadiazole | Moderate reaction time, possible side products |
| Chloroacetylation of thiadiazol-2-amine | 5-(2-Furyl)-1,3,4-thiadiazol-2-amine, chloroacetyl chloride | NaOAc, anhydrous conditions | Room temp to reflux | Efficient intermediate formation | Requires moisture control |
| Nucleophilic substitution with piperidine | Chloroacetamide intermediate, piperidine | Triethylamine, dry benzene/pyridine | Reflux | High yield, straightforward | Use of toxic solvents, need for dry conditions |
Chemical Reactions Analysis
Types of Reactions: 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the furan and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-thiadiazole derivatives, while substitution reactions can introduce various functional groups onto the furan or thiadiazole rings .
Scientific Research Applications
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to analogs with variations in the heterocyclic core (thiadiazole vs. oxadiazole) and substituents (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular structure.
Key Observations:
Heterocycle Impact: Thiadiazole vs. 219 g/mol) . Hydrogen Bonding: Oxadiazole derivatives typically exhibit higher polar surface areas (PSA) due to additional oxygen atoms, which may reduce oral bioavailability compared to thiadiazoles .
Substituent Effects :
- Electron-Withdrawing Groups : Nitrofuran (IIa) and nitroimidazole (IIc) substituents significantly enhance antiparasitic activity, likely due to redox-active nitro groups . The target compound’s 2-furyl group lacks nitro functionality, suggesting lower potency unless compensatory mechanisms exist.
- Aromatic vs. Aliphatic Substituents : Pyridyl () and furyl groups influence solubility; pyridyl’s basicity promotes hydrogen bonding, whereas furyl’s lower polarity may favor lipophilicity .
Pharmacokinetic Considerations
- Rotatable Bonds : The target compound has only 2 rotatable bonds, well below the threshold of 10 associated with good oral bioavailability .
- Polar Surface Area (PSA) : Estimated PSA for the target compound (~60–90 Ų) is lower than oxadiazole analogs (e.g., ~80–110 Ų for the oxadiazole analog in ), favoring better membrane permeation .
- Molecular Weight : While the target compound’s MW (~235) approaches but remains below the traditional 500 Da cutoff, its favorable rotatable bond count and PSA suggest acceptable bioavailability .
Biological Activity
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural components, which include a piperidine ring and a thiadiazole moiety substituted with a furan group. Its potential applications span across various therapeutic areas, notably in anticancer and antimicrobial activities.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- CAS Number : 1105189-84-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can influence cell signaling pathways and modulate the activity of enzymes involved in critical metabolic processes.
Key Mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating its potential as an anticancer agent .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, promoting apoptotic cell death in cancer cells .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound. The following table summarizes the findings from various studies regarding its cytotoxic effects.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Induces G2/M phase arrest |
| This compound | HepG2 | 10.10 | Induces apoptosis via caspase activation |
The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been investigated for antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects. Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of several thiadiazole derivatives found that those with piperidine substitutions exhibited enhanced activity against MCF-7 and HepG2 cells. The structure–activity relationship analysis revealed that modifications at specific positions significantly influenced their potency .
- In Vivo Studies : In vivo experiments using tumor-bearing mice demonstrated the targeting ability of related compounds to sarcoma cells, suggesting potential for further development as targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
